molecular formula C19H38 B14430938 5-Nonadecene, (Z)- CAS No. 76402-60-3

5-Nonadecene, (Z)-

Cat. No.: B14430938
CAS No.: 76402-60-3
M. Wt: 266.5 g/mol
InChI Key: LHPVEDYVSCTZAY-UHFFFAOYSA-N
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Description

5-Nonadecene, (Z)- is a straight-chain alkene of the nonadecene family, characterized by a double bond in the Z configuration at the fifth carbon. This compound is of interest in scientific research due to its identification as a constituent in various natural product mixtures with biological activity. It has been detected in phytochemical studies of plant material and is found as a component in the metabolome of marine microorganisms . In particular, 5-Nonadecene, (Z)- has been identified alongside other compounds in extracts demonstrating significant antioxidant and antitumour properties in vitro . Its presence in these complex mixtures suggests it may contribute to the overall bioactivity profile, making it a compound of interest for further investigation into its specific mechanisms of action and potential synergistic effects. Researchers utilize 5-Nonadecene, (Z)- as a standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of alkene compounds in complex biological samples . It also serves as a building block or intermediate in the synthesis of more complex organic molecules and in studies exploring the physicochemical properties of medium-to-long-chain alkenes. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, and it is not intended for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76402-60-3

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

nonadec-5-ene

InChI

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-19H2,1-2H3

InChI Key

LHPVEDYVSCTZAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCCCC

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Z 5 Nonadecene

Presence in Terrestrial Botanical Species

(Z)-5-Nonadecene has been identified as a constituent in a variety of terrestrial plants, from fragrant roses to traditional medicinal ferns. Its detection in different parts of these plants, such as flowers, leaves, and rhizomes, highlights its widespread distribution.

Identification in Floral Essential Oil Profiles of Rosa damascena Ecotypes

The essential oil of Damask rose (Rosa damascena) is highly valued in the perfumery and cosmetics industries. Studies on different ecotypes of this species have revealed variations in their essential oil composition. In a study analyzing several Damask rose ecotypes, (Z)-5-Nonadecene was identified as a major component in the essential oil of the 'London' (LN) ecotype, constituting 10.34% of the oil. lublin.plicm.edu.plresearchgate.net This was in contrast to other ecotypes where compounds like nonadecane, heneicosane, citronellol, and geraniol (B1671447) were more dominant. lublin.plicm.edu.plresearchgate.net Another study on Rosa damascena Mill. growing in a new region of Bulgaria also identified nonadecene as a significant component, with concentrations between 4.42% and 4.55%. nuft.edu.ua

Detection in Essential Oils of Paeonia Species and Cultivars

(Z)-5-Nonadecene has also been detected in the essential oils of various tree peony (Paeonia × suffruticosa) cultivars and wild Paeonia species. mdpi.comnih.gov Research utilizing supercritical CO2 extraction on the petals of eleven P. suffruticosa cultivars and three wild species identified (Z)-5-Nonadecene as one of the main components among 163 identified compounds. mdpi.comnih.gov Its presence contributes to the complex chemical profile of these fragrant flowers.

Constituents in Rhizome Hairs of Cibotium barometz

The rhizome hairs of the tropical tree fern Cibotium barometz, known as "Gou Ji" in traditional Chinese medicine, have been found to contain (Z)-5-Nonadecene. researchgate.netresearchgate.net A gas chromatography-mass spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract of the rhizome hairs revealed the presence of this compound. researchgate.netresearchgate.net This finding suggests that the compound may contribute to the traditional uses of the plant's rhizome hairs. researchgate.net

Occurrence in Plant Extracts of Ammodaucus leucotrichus

(Z)-5-Nonadecene has been reported in the fruits of Ammodaucus leucotrichus, a plant used in traditional medicine in North African countries. springermedizin.denih.govuniv-setif.dz Phytochemical investigations have identified this compound as one of the many bioactive constituents of the plant. springermedizin.de One study analyzing the essential oil of the fruits reported a (Z)-5-Nonadecene content of 0.60%. researchgate.net

Characterization in Leaf Extracts of Syzygium polyanthum

Leaf extracts of Syzygium polyanthum, commonly known as Indian bay leaf or salam, have been shown to contain (Z)-5-Nonadecene. imist.ma A GC-MS analysis of a leaf extract identified (Z)-5-Nonadecene with a peak area of 0.78%. imist.ma S. polyanthum leaves are traditionally used as a food flavoring and in herbal medicine throughout Southeast Asia. herbmedpharmacol.com

Components in Seagrass Extracts, e.g., Enhalus acoroides

The occurrence of (Z)-5-Nonadecene is not limited to terrestrial plants. It has also been identified in marine flora, specifically in the seagrass Enhalus acoroides. While one study on the ethyl acetate extract of E. acoroides identified 1-nonadecene (B90666) as a major component (17.15%), it did not specifically mention the (Z)-5-isomer. vistas.ac.inresearchgate.netscispace.com However, the broad identification of nonadecene in seagrass suggests the potential for various isomers to be present. Another study on seven seagrass species from the Western Indian Ocean detected 1-nonadecene in Halodule uninervis at 13.1% but did not report it in E. acoroides. smujo.id

Data on (Z)-5-Nonadecene Occurrence

SpeciesPlant PartExtraction/Analysis MethodConcentration/Relative AbundanceReference
Rosa damascena 'London' ecotypeFlowerEssential Oil (GC-MS)10.34% lublin.plicm.edu.plresearchgate.net
Rosa damascenaFlowerEssential Oil (GC-MS)4.42-4.55% nuft.edu.ua
Paeonia × suffruticosaPetalSupercritical CO2 Extraction (GC-MS)Identified as a main component mdpi.comnih.gov
Cibotium barometzRhizome HairsEthyl Acetate Extract (GC-MS)Present researchgate.netresearchgate.net
Ammodaucus leucotrichusFruitEssential Oil (GC-MS)0.60% researchgate.net
Syzygium polyanthumLeafLeaf Extract (GC-MS)0.78% (Peak Area) imist.ma
Halodule uninervis-Hexane (B92381) Extract (GC-MS)13.1% (as 1-nonadecene) smujo.id

Occurrence in Aquatic Organisms

The distribution of (Z)-5-Nonadecene extends into aquatic environments, where it has been found in both marine and freshwater algae.

Several species of marine macroalgae, or seaweeds, have been shown to produce this hydrocarbon.

An analysis of extracts from the marine macroalga Pterosiphonia complanata , harvested on the Moroccan Atlantic coast, detected (Z)-5-Nonadecene, although at a low relative peak area of 0.1%. ekb.eg

Similarly, a study of the marine green alga Caulerpa taxifolia from the waters of Banda Aceh, Indonesia, identified (Z)-5-Nonadecene as a minor component, with a relative abundance of 0.690%. sci-hub.se

Other nonadecene isomers have also been found in marine algae. For instance, 9-nonadecene (B14675494) has been identified in Gracilaria salicornia, and 1-nonadecene has been detected in Halymenia durvillei. semanticscholar.orgresearchgate.net

Table 2: Detection of Nonadecene Isomers in Marine Macroalgae

Algae SpeciesCompound IdentifiedRelative Percentage (%)
Pterosiphonia complanata(Z)-5-Nonadecene0.1
Caulerpa taxifolia(Z)-5-Nonadecene0.690
Gracilaria salicornia9-NonadeceneNot specified
Halymenia durvillei1-NonadeceneNot specified

While various hydrocarbons are present in freshwater green macroalgae, the available literature from the conducted searches did not specifically identify (Z)-5-Nonadecene in the extracts of the studied freshwater species. For example, a detailed analysis of Spirogyra longata identified a wide range of hydrocarbons, but not this particular isomer. mdpi.com

Environmental and Anthropogenic Detection

Beyond its direct isolation from organisms, (Z)-5-Nonadecene has been detected in broader environmental samples, suggesting potential anthropogenic connections. A study on insecticide and herbicide residues in the Kura irrigation farmland soils in Nigeria identified (Z)-5-nonadecene as one of the residue compounds. semanticscholar.orgresearchgate.net This suggests that the compound may arise from the degradation of agricultural pesticides in the soil, representing a potential intersection of natural product chemistry and anthropogenic environmental impact. semanticscholar.orgresearchgate.net Long-chain alkanes and alkenes are generally recognized as important biomarkers that can help distinguish between natural and anthropogenic sources of hydrocarbons in the environment. nih.govsci-hub.se

Identification as a Degradation Product of Agrochemicals in Farmland Soils

Recent research has highlighted the presence of (Z)-5-Nonadecene in agricultural soils as a result of the breakdown of pesticides and herbicides. journaljalsi.comsemanticscholar.orgsdiarticle4.comresearchgate.net A study conducted on the Kura irrigation farmland soils aimed to determine insecticide and herbicide residues and their degradation products. journaljalsi.comsemanticscholar.orgsdiarticle4.com The analysis, which took place both before planting and after harvesting, utilized Gas Chromatography-Mass Spectrometry (GC/MS) to identify the chemical constituents in the soil. journaljalsi.comsemanticscholar.org

Among the various compounds detected after the harvest, (Z)-5-Nonadecene was identified as one of the degradation products of the applied agrochemicals. journaljalsi.comsemanticscholar.orgresearchgate.netresearchgate.net The study revealed that the composition of residues detected before harvest was distinctly different from those found after harvest. journaljalsi.comsemanticscholar.org This suggests that over time, the parent pesticide compounds degrade in the soil, forming a new suite of chemicals, including (Z)-5-Nonadecene. journaljalsi.comsemanticscholar.org

The research also noted a slight increase in the acidity and organic matter content of most soil samples after the harvest. journaljalsi.comresearchgate.net The degradation of pesticides into compounds like (Z)-5-Nonadecene is a complex process influenced by soil properties such as pH and organic matter content. journaljalsi.comsemanticscholar.org

Table 1: Compounds Detected as Pesticide Degradation Products in Kura Irrigation Farmland Soils

CompoundDetected Before HarvestDetected After Harvest
1-OctadeceneYesYes
9-HeptadecanoneYesNo
(E)-3-EicoseneYesYes
(Z)-5-Nonadecene No Yes
HeptadecaneNoYes
1-DocoseneNoYes
1-NonadeceneNoYes
1-EicoseneNoYes
Di-sec-butyl phthalateNoYes
Phthalic acid isobutylnonyl esterNoYes
Hexadecanoic acid methyl esterNoYes
CyclotetracosaneNoYes
Heptadecyl trifluoroacetateNoYes
Phthalic acid-2-ethylhexylphenyl esterNoYes
Phthalic acid-2,4-dimethylpent-3-yl isobutyl esterNoYes
Source: Journal of Applied Life Sciences International journaljalsi.comsemanticscholar.org

Presence in Industrial Wastewaters and Associated Sediments

Beyond agricultural settings, (Z)-5-Nonadecene has also been detected in industrial effluents, pointing to its role as a contaminant from manufacturing processes. A study analyzing wastewaters and associated sediments from electronics manufacturing facilities in Guadalajara, Mexico, identified (Z)-5-Nonadecene among a large number of semi-volatile organic compounds. greenpeace.to The compound was found in a sediment sample (MX16007), with the analysis identifying 147 semi-volatile compounds in total. greenpeace.to

Similarly, an investigation into the chemical contaminants from leather tanneries in Buenos Aires, Argentina, also reported the presence of (Z)-5-Nonadecene in wastewater. greenpeace.to The complex nature of the organic chemical contamination in these industrial wastewaters and sediments underscores the diverse sources of this compound in the environment. greenpeace.to

The presence of (Z)-5-Nonadecene in these industrial contexts suggests its use or formation in various manufacturing and chemical processes, leading to its release into aquatic environments. While the specific processes leading to its formation in these industrial settings were not detailed in the available reports, its detection highlights a pathway for its distribution into ecosystems receiving industrial discharges.

Natural Occurrence

In addition to its presence as a contaminant, (Z)-5-Nonadecene has been reported as a naturally occurring compound in some plant species. It has been identified in Ammodaucus leucotrichus and as a component of the essential oil of certain ecotypes of Damask rose (Rosa damascena). nih.govresearchgate.net In one study, (Z)-5-Nonadecene was a major component (10.34%) in the essential oil of the LN ecotype of Damask rose. researchgate.net It has also been found in woody peony (Paeonia × suffruticosa) cultivars. mdpi.com

Isolation and Extraction Methodologies for Z 5 Nonadecene

Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a fundamental approach for isolating organic compounds like (Z)-5-Nonadecene. These methods leverage the differential solubility of the target compound in various solvents to separate it from the source material.

Application of Soxhlet Extraction with Mixed Solvents (e.g., n-Hexane and Acetone)

Soxhlet extraction is a well-established and exhaustive method for extracting non-volatile and semi-volatile organic compounds from solid samples. researchgate.net The process ensures intimate and repeated contact between the sample and the solvent, making it highly efficient. researchgate.net For the extraction of (Z)-5-Nonadecene, a mixed solvent system of n-hexane and acetone (B3395972) in a 1:1 ratio has been effectively utilized.

In studies analyzing pesticide residues in farmland soils, (Z)-5-nonadecene was identified among the degradation products. notulaebotanicae.ro The extraction was performed using a Soxhlet apparatus with an n-hexane/acetone (1:1) mixture, demonstrating the efficacy of this solvent combination for recovering long-chain hydrocarbons from complex environmental matrices like soil. notulaebotanicae.ronih.gov The selection of this binary solvent system is strategic: n-hexane is a non-polar solvent ideal for dissolving hydrocarbons, while acetone, a more polar solvent, helps in disrupting the sample matrix and facilitating the release of trapped compounds.

Table 1: Soxhlet Extraction Findings for (Z)-5-Nonadecene

Source MaterialSolvent SystemKey FindingsReference
Irrigation farmland soiln-Hexane and Acetone (1:1)(Z)-5-Nonadecene was detected as a degradation product of pesticides in the soil. notulaebotanicae.ro, nih.gov

Sequential Extraction Protocols Utilizing Graded Polarity Solvents (e.g., Hexane (B92381), Chloroform, Ethyl Acetate (B1210297), Methanol, Water)

Sequential extraction with solvents of increasing polarity is a powerful technique to fractionate complex mixtures of phytochemicals. nih.govphytopharmajournal.com This method systematically separates compounds based on their solubility, starting with a non-polar solvent and progressing to highly polar solvents.

A notable application of this protocol led to the identification of (Z)-5-Nonadecene from the rhizome hairs of the tropical tree fern Cibotium barometz. nih.gov The biomass was extracted sequentially with hexane, chloroform, ethyl acetate, ethanol, methanol, and water. nih.gov Subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed the presence of (Z)-5-Nonadecene specifically within the ethyl acetate fraction. nih.gov This indicates that the polarity of ethyl acetate is optimal for solubilizing and extracting this particular alkene from the plant matrix after initial non-polar components have been removed by hexane and chloroform. This methodical approach not only isolates the compound but also provides preliminary information about its polarity. nih.gov

Table 2: Sequential Extraction Findings for (Z)-5-Nonadecene

Source MaterialSolvent SequenceFraction Containing (Z)-5-NonadeceneReference
Rhizome hairs of Cibotium barometzHexane, Chloroform, Ethyl Acetate, Ethanol, Methanol, WaterEthyl Acetate nih.gov

Cold Maceration Procedures for Biomass

Cold maceration is a simple yet effective extraction method that involves soaking the plant material in a solvent at room temperature for an extended period. nih.gov This technique is particularly suitable for thermolabile compounds that might degrade at higher temperatures. nih.gov

The utility of this method for isolating (Z)-5-Nonadecene was demonstrated in a study on various Yucca species. nih.gov Dried and powdered leaves of Yucca aloifolia variegata were subjected to exhaustive cold maceration in 70% ethanol. nih.gov The resulting crude extract was then suspended in water and fractionated with n-hexane. nih.gov GC-MS analysis of this n-hexane fraction confirmed the presence of (Z)-5-Nonadecene, accounting for 0.61% of the total identified components. nih.gov This highlights how cold maceration, followed by appropriate liquid-liquid partitioning, can successfully isolate non-polar compounds like long-chain alkenes from a polar initial extract.

Table 3: Cold Maceration Findings for (Z)-5-Nonadecene

Source MaterialInitial Maceration SolventFractionation SolventKey FindingsReference
Leaves of Yucca aloifolia variegata70% Ethanoln-Hexane(Z)-5-Nonadecene was identified in the n-hexane fraction of the ethanolic extract. nih.gov

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies are increasingly employed. These methods offer greater efficiency, selectivity, and are often more environmentally friendly.

Hydro-distillation for Volatile Compound Isolation

Hydro-distillation is the classic and most common method for extracting essential oils from plant materials. springermedizin.de The process involves co-distilling the plant material with water; the resulting vapor mixture of water and volatile compounds is condensed, and the essential oil is separated from the aqueous phase.

This technique has been successfully used to isolate essential oils containing (Z)-5-Nonadecene. In an analysis of the essential oil from Calotropis procera, hydro-distillation of the dried leaves yielded a complex mixture of volatile compounds, which included (Z)-5-Nonadecene. nih.gov Similarly, a study on the fruit of Piper longum L. identified (Z)-5-Nonadecene in the essential oil obtained through hydro-distillation, where it constituted 1.40% of the total compounds detected by GC-MS. researchgate.net These findings confirm that hydro-distillation is a suitable method for isolating (Z)-5-Nonadecene as a component of the volatile fraction of plants.

Table 4: Hydro-distillation Findings for (Z)-5-Nonadecene

Source MaterialExtraction MethodKey FindingsReference
Dried leaves of Calotropis proceraHydro-distillation(Z)-5-Nonadecene was identified as a constituent of the essential oil. nih.gov
Fruit of Piper longum L.Hydro-distillation(Z)-5-Nonadecene was present at 1.40% in the extracted essential oil. researchgate.net

Supercritical Fluid Extraction (e.g., CO2)

Supercritical fluid extraction (SFE) is a "green" technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. science.gov Above its critical temperature (31°C) and pressure (74 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to dissolve materials like a liquid and penetrate solids like a gas. This makes it a highly efficient and selective solvent, with the added benefit that it can be easily removed from the extract by simply reducing the pressure, leaving no solvent residue. science.gov

The application of supercritical CO2 extraction has been documented in the analysis of essential oils from the petals of various tree peony species. In this study, (Z)-5-Nonadecene was identified as one of the dominant components in the essential oils extracted. The yields of essential oil ranged from 0.63% to 1.25% (v/v), demonstrating that SFE with CO2 is an effective and high-yield method for obtaining solvent-free extracts containing (Z)-5-Nonadecene from biomass. The pressure and temperature conditions can be tuned to selectively extract specific compounds, making SFE a versatile and powerful tool in natural product chemistry.

Table 5: Supercritical Fluid Extraction (SFE) Findings for (Z)-5-Nonadecene

Source MaterialSupercritical FluidKey FindingsReference
Petals of tree peony species (Paeonia)Carbon Dioxide (CO2)(Z)-5-Nonadecene was a dominant component in the extracted essential oils.

Solid Phase Extraction (SPE) for Semi-Volatile Compounds

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique designed for the rapid and selective purification of analytes prior to chromatographic analysis. sigmaaldrich.com The method isolates compounds from a liquid sample by partitioning them onto a solid stationary phase, effectively transferring the analyte of interest from a complex matrix to a simpler one suitable for further analysis. sigmaaldrich.com As a semi-volatile organic compound, (Z)-5-Nonadecene can be effectively isolated and cleaned up from various sample matrices using SPE. thermofisher.com

The core principle of SPE is based on the fundamentals of chromatography, involving a stationary phase (the sorbent), a mobile phase (solvents), and the sample matrix. lcms.cz The separation of (Z)-5-Nonadecene from other components in a sample extract relies on differences in their affinity for the SPE sorbent. For nonpolar, hydrophobic compounds like alkenes, reversed-phase SPE is a common approach. phenomenex.com This typically involves a nonpolar stationary phase, such as silica (B1680970) chemically modified with C18 alkyl chains, and a polar mobile phase.

The general procedure involves conditioning the sorbent to activate the stationary phase, followed by equilibration with a solvent similar in polarity to the sample matrix. The sample is then loaded onto the SPE cartridge, where the analyte is retained. Interfering compounds can be washed away with a solvent that does not elute the analyte. Finally, the purified (Z)-5-Nonadecene is eluted from the sorbent using a stronger, nonpolar solvent. phenomenex.com In the context of environmental samples, SPE cartridges containing materials like divinylbenzene-vinylpyrrolidone copolymer have been used to isolate semi-volatile compounds, which are then eluted with solvent mixtures such as dichloromethane (B109758) and diethyl ether. usgs.gov

StepPurposeTypical Solvents for a Hydrocarbon like (Z)-5-NonadecenePrinciple
ConditioningTo wet the sorbent and activate the stationary phase for reproducible interactions.Methanol, followed by a weaker solvent like water. phenomenex.comSolvates the functional groups of the stationary phase, allowing them to interact effectively with the sample.
EquilibrationTo create a chemical environment similar to the sample matrix to ensure proper retention upon loading.Deionized Water or a buffer solution. phenomenex.comPrepares the sorbent for sample loading without causing premature elution.
Sample LoadingTo apply the sample to the sorbent where the analyte is retained.Sample dissolved in a polar solvent (e.g., aqueous matrix).The analyte partitions from the liquid mobile phase to the solid stationary phase based on higher affinity.
WashingTo remove weakly bound interferences and impurities from the sorbent.A polar solvent mixture (e.g., 5% Methanol in Water). phenomenex.comInterferences with low affinity for the sorbent are washed away, while the analyte of interest remains bound.
ElutionTo desorb and collect the purified analyte from the sorbent.A strong, nonpolar organic solvent (e.g., Methanol, Dichloromethane, Hexane). phenomenex.comusgs.govThe elution solvent disrupts the analyte-sorbent interaction, releasing the analyte for collection.

Accelerated Solvent Extraction (ASE) for Environmental Matrices

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is an automated technique for extracting organic compounds from solid and semi-solid samples. fishersci.comtaylorandfrancis.com This method is particularly effective for environmental matrices such as soil, sediment, and sludge, from which hydrocarbons and other semi-volatile compounds are frequently extracted. fishersci.comthermofisher.comthermofisher.com ASE is recognized as a U.S. EPA Method (3545A) for this purpose. thermofisher.comanaliticaweb.com.brkemolab.hr

The technique utilizes conventional solvents at elevated temperatures (typically 50-200°C) and pressures (1500-2000 psi). taylorandfrancis.comresearchgate.net The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, which enhances extraction efficiency. thermofisher.com Elevated temperatures decrease the viscosity of the solvent and increase its solubility capacity, allowing for better penetration of the sample matrix and faster disruption of analyte-matrix interactions. analiticaweb.com.brresearchgate.net These conditions result in significantly reduced extraction times (often 12-20 minutes per sample) and lower solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comanaliticaweb.com.brpjoes.com

For the extraction of hydrocarbons from environmental samples, a process that would be applicable to (Z)-5-Nonadecene, common solvents include acetone, methylene (B1212753) chloride, or toluene. thermofisher.comanaliticaweb.com.br Studies have demonstrated that ASE provides extraction recoveries equivalent to or better than conventional techniques for a wide range of organic pollutants, including polycyclic aromatic hydrocarbons (PAHs), with typical recoveries ranging from 70% to 120%. thermofisher.comkemolab.hr The entire process is automated, from pumping the solvent into the extraction cell containing the sample to collecting the final extract in a vial for subsequent analysis or cleanup. thermofisher.com

ParameterTypical Range/ValueRationale
Extraction SolventToluene; Acetone/Methylene Chloride mixtures. thermofisher.comanaliticaweb.com.brChosen for its ability to effectively solubilize nonpolar to semi-polar hydrocarbons.
Oven Temperature100 - 180°C. taylorandfrancis.comIncreases extraction kinetics and disrupts analyte-matrix interactions (e.g., van der Waals forces). analiticaweb.com.br
Pressure1500 - 2000 psi. taylorandfrancis.comMaintains the solvent in a liquid state above its boiling point and forces solvent into the pores of the sample matrix. thermofisher.com
Static Time5 - 10 minutes. analiticaweb.com.brAllows time for the heated, pressurized solvent to diffuse into the sample matrix and solubilize the analytes.
Sample MatrixSoils, sediments, sludges, animal tissues. fishersci.comthermofisher.comASE is designed for the efficient extraction from solid and semi-solid environmental samples.

Analytical and Spectroscopic Techniques for Characterization and Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-5-nonadecene. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. scioninstruments.com

GC-MS is extensively used for the qualitative identification of (Z)-5-nonadecene in various complex matrices, such as insect cuticular hydrocarbon profiles and plant extracts. oup.comnih.govantwiki.org The process involves separating the components of a mixture based on their volatility and interaction with a capillary column. nih.govbanglajol.info As each compound elutes from the column at a characteristic retention time, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of ions.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. For (Z)-5-nonadecene, the mass spectrum is characterized by a specific set of fragment ions. nih.gov The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight of 266.5 g/mol . nih.gov However, due to the stability of the resulting carbocations, long-chain alkenes often produce a series of characteristic fragment ions corresponding to the loss of successive alkyl groups. The identification of (Z)-5-nonadecene is confirmed by matching its retention time and mass spectrum with that of an authentic standard or by comparison with established mass spectral libraries, such as the NIST library. antwiki.orgnih.gov

(Z)-5-nonadecene has been identified as a component in various natural sources through GC-MS analysis. For instance, it has been detected in the methanolic leaf extract of Rhynchosia minima and in the whole plant extract of Andrographis paniculata. updatepublishing.comveterinarypaper.com It has also been identified in the pyrogram of wood biochar. mdpi.com In the context of insect chemistry, alkenes like (Z)-5-nonadecene are significant components of cuticular hydrocarbons, which play a role in chemical communication and nestmate recognition in species like the ant Pachycondyla analis. antwiki.orgup.ac.za

Table 1: GC-MS Data for the Identification of (Z)-5-Nonadecene

PropertyValueSource
Molecular FormulaC₁₉H₃₈ nih.gov
Molecular Weight266.5 g/mol nih.gov
NIST Library Number131118 nih.gov
Characteristic m/z Peaks
Top Peak55 nih.gov
2nd Highest Peak43 nih.gov
3rd Highest Peak57 nih.gov

This table presents key mass spectrometric data used for the identification of (Z)-5-Nonadecene via GC-MS.

Beyond simple identification, GC-MS is a powerful tool for quantifying the amount of (Z)-5-nonadecene in a sample. mdpi.com Quantitative analysis is typically performed by creating a calibration curve using known concentrations of a pure (Z)-5-nonadecene standard. The peak area of the compound in the sample's chromatogram is then compared to this curve to determine its concentration.

In many biological and environmental studies, determining the relative abundance of (Z)-5-nonadecene in relation to other compounds in a mixture is crucial. researchgate.net This is achieved by calculating the percentage of the peak area of (Z)-5-nonadecene relative to the total peak area of all identified compounds in the chromatogram. mdpi.com For example, in an analysis of Melia azedarach leaf extract, 9-nonadecene (B14675494) (isomer not specified) was found to have a relative peak area of 2.19%. researchgate.net Similarly, in a study of Rhynchosia minima, 1-nonadecene (B90666) was identified with a relative abundance of 4.16%. updatepublishing.com This type of profiling is critical in fields like chemical ecology, where the specific ratios of different hydrocarbons can encode important biological information. up.ac.za

Advanced Spectroscopic Methods for Structural Elucidation

While GC-MS is excellent for detection and quantification, other spectroscopic techniques are necessary for the complete structural elucidation of (Z)-5-nonadecene, particularly for confirming the position and stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. organicchemistrydata.org Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For (Z)-5-nonadecene, the ¹H NMR spectrum would show characteristic signals for the olefinic protons (the hydrogens attached to the carbons of the double bond). These protons in a cis configuration typically resonate in a specific region of the spectrum, and their coupling constant (J-coupling) provides definitive evidence of their spatial relationship. magritek.com The allylic protons (hydrogens on the carbons adjacent to the double bond) would also have a distinct chemical shift. magritek.com The remaining aliphatic protons of the long hydrocarbon chain would appear as a complex, overlapping multiplet. magritek.com

The ¹³C NMR spectrum provides complementary information. researchgate.net The two carbons involved in the C=C double bond would show characteristic signals in the olefinic region of the spectrum (typically around 120-140 ppm). nih.gov The precise chemical shifts of these carbons can help confirm the position of the double bond within the nineteen-carbon chain. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. scielo.org.mx

Table 2: Predicted Characteristic NMR Chemical Shifts for (Z)-5-Nonadecene

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹HOlefinic (-CH=CH-)~5.3 ppmThe coupling constant between these protons would be characteristic of a cis relationship. magritek.com
¹HAllylic (-CH₂-CH=)~2.0 ppm magritek.com
¹HAliphatic (-CH₂-)~1.3 ppmOverlapping signals for the bulk of the chain. magritek.com
¹HTerminal Methyl (-CH₃)~0.9 ppm magritek.com
¹³COlefinic (-C H=C H-)~130 ppmThe specific shifts can be influenced by long-range effects through the alkyl chains. researchgate.net
¹³CAliphatic (-C H₂-)~22-32 ppmA series of signals corresponding to the different carbon environments.
¹³CTerminal Methyl (-C H₃)~14 ppm

This table provides predicted NMR data based on typical values for long-chain cis-alkenes. Actual values may vary slightly depending on experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucalgary.ca For (Z)-5-nonadecene, the FTIR spectrum would display several characteristic absorption bands that confirm its alkene nature and cis geometry. mdpi.com

Key vibrational modes include:

=C-H Stretch: A band appearing just above 3000 cm⁻¹, characteristic of the C-H bonds on the double bond (sp² carbons). wpmucdn.comlibretexts.org

C-H Stretch: Strong bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the long saturated alkyl chains (sp³ carbons). libretexts.org

C=C Stretch: A band of variable intensity around 1650 cm⁻¹. For cis-alkenes, this peak is generally more pronounced than in their trans counterparts due to a greater change in the dipole moment during vibration. ucalgary.cabiomaterial.com.br

=C-H Bend (Out-of-Plane): A strong, broad band in the region of 675-730 cm⁻¹ is highly characteristic of a cis-disubstituted double bond. wpmucdn.combiomaterial.com.br This particular absorption is often diagnostic for distinguishing between cis and trans isomers. nih.gov

Table 3: Characteristic FTIR Absorption Bands for (Z)-5-Nonadecene

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
=C-H Stretch3020 - 3100MediumIndicates sp² C-H bonds. libretexts.org
C-H Stretch (Aliphatic)2850 - 2960StrongIndicates sp³ C-H bonds. libretexts.org
C=C Stretch~1650Weak to MediumCharacteristic of a C=C double bond; stronger for cis isomers. ucalgary.cabiomaterial.com.br
=C-H Bend (Out-of-Plane)675 - 730Strong, BroadDiagnostic for cis-disubstituted alkenes. wpmucdn.com

This table summarizes the key infrared absorption frequencies expected for (Z)-5-Nonadecene, which are crucial for identifying its functional groups and stereochemistry.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically used for the analysis of polar, thermally labile molecules. uvic.ca Nonpolar hydrocarbons like (Z)-5-nonadecene are not readily ionized by conventional ESI because they lack functional groups that can be easily protonated or deprotonated. mdpi.comnih.gov Therefore, direct analysis of (Z)-5-nonadecene by ESI-MS is challenging. researchgate.net

However, several strategies have been developed to enable the analysis of nonpolar compounds by ESI-MS. These include:

Chemical Derivatization: The alkene can be chemically modified to introduce a chargeable group. researchgate.net

Use of Additives: The addition of lipophilic ionic liquids to nonpolar solvents can facilitate the ESI process, allowing for the analysis of dissolved nonpolar analytes. uvic.ca

Alternative Ionization Sources: Techniques that couple ESI with a plasma source can induce the ionization of nonpolar molecules, making them detectable by the mass spectrometer. mdpi.com

While not a primary method for the routine analysis of (Z)-5-nonadecene, these advanced ESI-MS approaches could be employed in specific research contexts where soft ionization is required, for example, in the study of non-covalent complexes involving the alkene. uvic.cascielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For a molecule like (Z)-5-nonadecene, which contains an isolated carbon-carbon double bond (a chromophore), the primary electronic transition of interest is the π → π* transition.

Alkenes with a single double bond, such as (Z)-5-nonadecene, typically exhibit a λmax (wavelength of maximum absorbance) in the far ultraviolet region, generally below 200 nm. For instance, ethene has a λmax of approximately 162-174 nm. The presence of alkyl substituents on the double bond can cause a bathochromic (red) shift, moving the λmax to a slightly longer wavelength. However, even with this shift, the absorption for an isolated alkene like (Z)-5-nonadecene is expected to remain in the vacuum UV region, which is not accessible by standard UV-Vis spectrophotometers that typically operate from 200 to 800 nm.

If the double bond in (Z)-5-nonadecene were part of a conjugated system (alternating single and double bonds), the λmax would shift to longer, more readily observable wavelengths. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. Since (Z)-5-nonadecene lacks such conjugation, its UV-Vis spectrum is not typically used for its primary identification but can be employed to confirm the absence of conjugated chromophores.

Table 1: Expected UV-Vis Absorption for (Z)-5-Nonadecene

CompoundChromophoreElectronic TransitionExpected λmax (nm)
(Z)-5-NonadeceneC=Cπ → π*< 200

Chemometric and Multivariate Statistical Approaches in Profiling Studies

In chemo-ecological research, organisms often produce complex mixtures of compounds, such as cuticular hydrocarbons (CHCs), where (Z)-5-nonadecene may be a component. Chemometric and multivariate statistical methods are essential for analyzing these complex chemical profiles to identify patterns related to species, sex, age, or social status.

Hierarchical Cluster Analysis (HCA) for Chemical Diversity Assessment

Hierarchical Cluster Analysis (HCA) is an unsupervised pattern recognition technique used to group samples based on the similarity of their chemical profiles. In the context of studying (Z)-5-nonadecene as part of an insect's CHC profile, HCA can be used to assess chemical diversity among different populations or species. The analysis calculates a dissimilarity matrix between all pairs of samples based on the relative abundance of all detected compounds, including (Z)-5-nonadecene. The results are typically visualized as a dendrogram, which illustrates the hierarchical relationships between clusters. For example, HCA has been used to demonstrate the distinct CHC profiles among different species of red wood ants and their associated beetles. Similarly, it has been applied to differentiate species of sarcophagid flies based on their puparial case hydrocarbons.

Principal Component Analysis (PCA) for Data Reduction and Visualization

Principal Component Analysis (PCA) is a data reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). This method is widely used in the analysis of insect chemical profiles to visualize the variation and identify the compounds that contribute most to the differences between groups. When analyzing CHC profiles containing (Z)-5-nonadecene, PCA can reveal clustering of samples based on factors like species, sex, or geographic location. For instance, a PCA of Argentine ant chemical profiles showed clear separation based on the collection location on a university campus. The loadings plot in a PCA can then identify which compounds, potentially including (Z)-5-nonadecene, are responsible for the observed separation.

To illustrate, consider a hypothetical dataset of CHC profiles from two different insect species, where the relative abundance of (Z)-5-nonadecene and other hydrocarbons is measured.

Table 2: Hypothetical Cuticular Hydrocarbon Data for PCA

SampleSpecies(Z)-5-Nonadecene (%)n-Heptacosane (%)n-Nonacosane (%)
1A15.225.830.1
2A14.926.129.8
3B5.435.215.6
4B5.734.915.9

A PCA of such data would likely show the two species clustering separately, with the loading scores indicating that a higher relative abundance of (Z)-5-nonadecene is characteristic of Species A.

Correspondence Analysis (CA) for Compositional Relationships

Correspondence Analysis (CA) is another ordination technique, similar to PCA, but it is particularly well-suited for analyzing contingency tables of count or frequency data. In chemical ecology, CA can be used to explore the relationships between species and the chemical compounds they produce, or between different sample sites and their chemical compositions. The output is a biplot that visualizes the associations between the rows (e.g., species) and columns (e.g., chemical compounds) of the data matrix. Species and compounds that plot closely together are strongly associated. While less common than PCA for continuous abundance data, CA and its constrained form, Canonical Correspondence Analysis (CCA), are powerful for revealing how the presence or relative abundance of compounds like (Z)-5-nonadecene corresponds to different ecological groups or environmental variables.

Electroantennogram (EAG) Detection in Chemo-Ecological Research

Electroantennography (EAG) is a powerful bioassay technique used to measure the olfactory response of an insect's antenna to volatile compounds. It is a crucial tool in chemo-ecological research for identifying biologically active semiochemicals, such as pheromones. The technique involves placing an insect antenna between two electrodes and puffing a test odor over it. The resulting depolarization of olfactory receptor neurons generates a voltage change, the EAG response, which is proportional to the strength of the olfactory stimulus.

While direct EAG studies on (Z)-5-nonadecene are not widely reported, research on the closely related isomer, (Z)-9-nonadecene, in ghost ants (Tapinoma melanocephalum) demonstrates the utility of this technique. In these studies, coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) was used. The effluent from a gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector or mass spectrometer) and the other part being directed over an insect antenna. This allows for the simultaneous identification of compounds and the measurement of the antenna's response to each.

Table 3: Example of GC-EAD Findings for Volatiles in Ghost Ants

CompoundRetention Time (min)EAG Response (mV)
6-methyl-5-hepten-2-one8.50.8
Iridodial isomer 112.11.2
Iridodial isomer 212.30.9
(Z)-9-Nonadecene 21.4 1.5

This table is illustrative and based on findings for related compounds.

Such studies reveal which specific compounds in a complex natural blend are perceived by the insect. A significant EAG response to (Z)-5-nonadecene from a particular insect species would provide strong evidence for its role as a semiochemical, warranting further behavioral assays to determine its function (e.g., as an attractant, repellent, or aggregation pheromone).

Biosynthesis and Metabolic Pathways of Long Chain Alkenes

Proposed Enzymatic Pathways for Alkene Formation

The biosynthesis of long-chain alkenes, including (Z)-5-nonadecene, is a complex process involving various enzymatic pathways. These pathways primarily utilize fatty acid precursors and transform them into hydrocarbons through mechanisms such as decarboxylation and desaturation.

Decarboxylation Mechanisms from Fatty Acid Precursors

One of the key mechanisms in the formation of terminal alkenes from fatty acid precursors is enzymatic decarboxylation. This process involves the removal of a carboxyl group from a fatty acid, resulting in a hydrocarbon chain one carbon shorter. A notable enzyme family involved in this process is the cytochrome P450s. For instance, the enzyme OleT, a cytochrome P450, facilitates the conversion of fatty acids to terminal alkenes. nih.govnih.gov This reaction often utilizes a cosubstrate like hydrogen peroxide. nih.gov The process is an oxidative decarboxylation, where the fatty acid is converted to the corresponding terminal alkene. nih.govresearchgate.net

Another proposed pathway involves a decarboxylative Claisen condensation as a key step, starting with acyl-CoA or acyl carrier protein (ACP) thioesters. nih.govnih.govasm.org This mechanism is thought to be catalyzed by enzymes such as OleA. nih.govasm.org

The following table summarizes key enzymes and their proposed roles in the decarboxylation of fatty acids to form alkenes.

Enzyme FamilySpecific Enzyme (example)Proposed MechanismPrecursorProduct
Cytochrome P450OleTOxidative decarboxylationFatty acidsTerminal alkenes
Condensing EnzymesOleADecarboxylative Claisen condensationAcyl-CoA or Acyl-ACPLong-chain alkenes

Desaturation Processes Leading to Stereospecific (Z)-Configuration

The introduction of a double bond with a specific stereochemistry, such as the (Z)-configuration in (Z)-5-nonadecene, is carried out by desaturase enzymes. These enzymes are responsible for creating double bonds at specific positions within the fatty acid chain. Fatty acid desaturases are a family of enzymes that convert saturated fatty acids into unsaturated ones.

Desaturases can be categorized based on their mechanism and substrate. For instance, some desaturases act on acyl-acyl carrier protein (acyl-ACP) substrates, while others act on acyl-CoA substrates. nih.gov The stereospecificity of the double bond, resulting in a (Z)- or cis-configuration, is a characteristic feature of many desaturase enzymes. This is achieved through a controlled hydrogen abstraction process from adjacent carbon atoms. Enzymatic desaturations are understood to occur in a stepwise manner, beginning with a slow hydrogen abstraction, followed by a rapid collapse of the intermediate to form the double bond. researchgate.net

In some organisms, the formation of alkenes with internal double bonds, such as in (Z)-5-nonadecene, may occur through an elongation-desaturation pathway. This involves the initial synthesis of a very-long-chain fatty acid, followed by the introduction of a double bond by a specific desaturase. For example, the acyl-CoA desaturase ADS4.2 in Arabidopsis is responsible for introducing double bonds in very-long-chain fatty acyl-CoA substrates to produce wax alkenes. nih.gov A new family of desaturase-like enzymes has also been discovered that can convert medium-chain fatty acids into terminal olefins via oxidative decarboxylation. acs.orgresearchgate.net

Genetic and Transcriptomic Analyses Related to Alkene Biosynthesis

Advances in genetic and transcriptomic analyses have provided significant insights into the biosynthesis of volatile organic compounds (VOCs), including long-chain alkenes.

Identification of Putative Genes Involved in Volatile Compound Synthesis

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell, has been instrumental in identifying genes associated with the synthesis of volatile compounds. nih.govnih.govfrontiersin.orgfrontiersin.org By comparing the gene expression profiles at different developmental stages or in different tissues, researchers can pinpoint candidate genes involved in specific metabolic pathways. nih.govfrontiersin.org

For alkene biosynthesis, several gene families have been implicated. In the bacterium Micrococcus luteus, a three-gene cluster (Mlut_13230-13250) has been shown to be responsible for the production of long-chain alkenes when expressed in Escherichia coli. nih.govasm.org In plants, genes encoding for desaturases, such as acyl-CoA desaturases (ADS), are crucial for alkene formation. nih.gov Additionally, genes involved in fatty acid synthesis and modification, such as those for β-ketoacyl-ACP synthase III (FabH), are also considered important. asm.orgresearchgate.net

The following table highlights some of the gene families and specific genes identified as being involved in the biosynthesis of alkenes and other volatile compounds.

OrganismGene/Gene ClusterPutative FunctionReference
Micrococcus luteusMlut_13230-13250 (includes oleA)Biosynthesis of long-chain alkenes nih.govasm.org
Arabidopsis thalianaADS4.2Acyl-CoA desaturase in wax alkene formation nih.gov
Various PlantsTerpene synthase (TPS) genesSynthesis of terpenes (a major class of volatiles) frontiersin.org
Various PlantsGenes in the fatty acid metabolic pathwayPrecursors for alkene and other volatile synthesis frontiersin.org

Investigation of Regulatory Elements (e.g., Transcription Factors)

The expression of genes involved in alkene biosynthesis is controlled by regulatory elements, most notably transcription factors. khanacademy.org Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.org

Several families of transcription factors have been identified as regulators of volatile compound synthesis in plants. These include the bHLH (basic helix-loop-helix), MYB, ARF (auxin response factor), and IAA (indole-3-acetic acid) families. frontiersin.org In some cases, specific transcription factors from the AP2/ERF, WRKY, and bZIP families have been linked to the regulation of terpenoid biosynthesis, another significant class of volatile compounds. nih.govnih.gov These transcription factors can act as activators or repressors of gene expression, thereby controlling the production of specific volatile compounds in response to developmental or environmental cues. khanacademy.org

Environmental Degradation Pathways and Metabolites

Long-chain alkenes, once released into the environment, are subject to microbial degradation. The biodegradation of hydrocarbons like alkenes is a critical process for their removal from contaminated environments. nih.govresearchgate.net Microorganisms capable of degrading these compounds are widespread in nature. nih.govresearchgate.net

The initial step in the aerobic degradation of long-chain alkanes, and likely alkenes, often involves the oxidation of the terminal methyl group to a primary alcohol. This is typically catalyzed by an alkane hydroxylase. The resulting alcohol is then further oxidized to an aldehyde and then to a fatty acid. nih.gov In the case of alkenes, the double bond can also be a site of initial enzymatic attack.

The biodegradation of alkenes can be influenced by various environmental factors, including nutrient availability. nih.govresearchgate.net Microbial consortia, often composed of bacteria from families such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae, have been shown to be effective in degrading alkenes. nih.govresearchgate.net While the complete degradation of long-chain alkenes results in carbon dioxide and water, incomplete degradation can lead to the formation of various intermediate metabolites. The specific metabolites formed would depend on the degrading microorganism and the environmental conditions. The production of alkenes and their subsequent presence in the environment can contribute to air and water pollution. tutorchase.com

Chemical Synthesis and Derivatization Approaches for Z 5 Nonadecene

Laboratory Synthesis Methodologies for (Z)-Alkenes

Application of Wittig Reaction in Stereoselective Alkene Synthesis (as exemplified by related compounds)

The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond. mdpi.compitt.edu This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. mdpi.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

For the synthesis of (Z)-alkenes, unstabilized ylides—typically those with alkyl substituents—are employed. wikipedia.orgencyclopedia.pub These ylides react under kinetic control to predominantly form the (Z)-isomer. pitt.eduwikipedia.org The synthesis of various very-long-chain (VLC) alkenes has been successfully achieved using this approach. slu.se For instance, the reaction of an appropriate alkyltriphenylphosphonium bromide with an aldehyde in the presence of a strong base like n-butyllithium (nBuLi) or sodium hydride (NaH) can yield the desired (Z)-alkene. encyclopedia.pubslu.se The choice of solvent and the presence or absence of lithium salts can further influence the Z/E ratio, with salt-free conditions often favoring the (Z)-product. pitt.eduwikipedia.org

A practical approach for synthesizing VLC (Z)-monoenes involves the reaction of a commercially available alkyltriphenylphosphonium bromide with a suitable aldehyde. slu.se This one-step method can produce alkenes with high isomeric purity (>97%). slu.se

Table 1: Examples of (Z)-Alkene Synthesis via Wittig Reaction

Aldehyde Reactant Phosphonium Ylide Reactant Product Isomeric Purity (%)
Nonanal Dodecyltriphenylphosphonium bromide (12Z)-Heneicosene >97
Undecanal Dodecyltriphenylphosphonium bromide (12Z)-Tricosene >97
Tridecanal Dodecyltriphenylphosphonium bromide (12Z)-Pentacosene >97

This table illustrates the general applicability of the Wittig reaction for creating long-chain (Z)-alkenes, based on findings for related compounds. slu.se

Exploration of Cross-Metathesis Reactions for Alkene Libraries

Olefin metathesis has become a powerful and versatile tool for the formation of carbon-carbon double bonds. ucl.ac.uknih.gov Initially, metathesis catalysts typically favored the formation of the more thermodynamically stable (E)-alkene. illinois.edusci-hub.se However, significant advancements have led to the development of catalysts that exhibit high Z-selectivity, proceeding under catalyst control rather than thermodynamic control. illinois.edursc.org

Ruthenium-based and Molybdenum-based catalysts have been at the forefront of this development. sci-hub.sechemhub.com Specifically, ruthenium catalysts with chelating N-heterocyclic carbene (NHC) ligands have demonstrated excellent Z-selectivity in the cross-metathesis of terminal olefins. rsc.orgacs.org These reactions allow for the coupling of two different terminal alkenes to generate a new internal (Z)-alkene, a method well-suited for creating libraries of structurally diverse compounds. illinois.edu

This methodology has been successfully applied to the synthesis of insect pheromones, many of which are long-chain (Z)-alkenes. chemhub.comnih.gov For example, the Z-selective cross-metathesis of terminal olefins like oleyl alcohol with other alkenes can produce complex products in good yields and high cis-selectivity. nih.gov

Table 2: Examples of Z-Selective Cross-Metathesis for Pheromone Synthesis

Alkene 1 Alkene 2 Catalyst Type Product Yield (%) Z-selectivity (%)
Oleyl alcohol 1-Hexene Ruthenium-based (Z)-alkenol 77 86
11-Eicosenol 1-Hexene Ruthenium-based (Z)-alkenol 75 86
8-Nonenol 1-Pentene Ruthenium-based (Z)-alkenol 73 86

This table showcases the utility of modern Z-selective metathesis catalysts in synthesizing precursors to insect pheromones, demonstrating functional group tolerance and high stereoselectivity. chemhub.comnih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of analogs of a lead compound like (Z)-5-nonadecene is fundamental to understanding how its chemical structure relates to its biological function.

Design and Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. researchgate.netnih.gov For long-chain alkenes that function as semiochemicals, SAR studies are crucial for identifying the key structural features required for receptor binding and signal transduction. scilit.comannualreviews.org

The design of analogs often focuses on several key modifications:

Chain Length: Altering the number of carbon atoms in the aliphatic chain. annualreviews.org

Double Bond Position: Shifting the location of the (Z)-double bond along the chain. researchgate.net

Stereochemistry: Synthesizing the corresponding (E)-isomer or saturated analog to determine the importance of the double bond's geometry. nih.gov

Functional Group Modification: Changing or adding polar groups, such as alcohols, acetates, or aldehydes, which are common in insect pheromones. nih.govannualreviews.org

Isosteric Replacements: Substituting atoms or groups with others that have similar physical or electronic properties, such as replacing a methylene (B1212753) group with an oxygen atom or introducing fluorine atoms. annualreviews.org

These analogs are synthesized using the stereoselective methods described previously, such as the Wittig reaction or cross-metathesis, to ensure precise control over the desired structure. nih.govd-nb.info The biological activity of each analog is then evaluated, providing insights into the structural requirements for activity. For example, studies on analogs of the natural product largazole (B1674506) revealed that the trans-alkene geometry in its side chain was critical for its antiproliferative effect, with the cis-alkene analog being completely inactive. nih.gov Similarly, SAR studies on the phytotoxin coronatine (B1215496) were enabled by a flexible synthetic route that allowed for the creation of numerous analogs by modifying its constituent fragments. d-nb.info This systematic approach is essential for mapping the interactions between a bioactive molecule and its biological target. nih.govresearchgate.net

Research Applications and Future Directions in Z 5 Nonadecene Studies

Advancements in Natural Product Chemistry and Discovery

(Z)-5-Nonadecene, a long-chain alkene, has been identified in various natural sources, contributing to the expanding library of known natural products. Its discovery has often been incidental to broader chemical investigations of organisms. For instance, it was identified as a minor component in the chemical profile of the macroalga Pterosiphonia complanata. ekb.eg In a study analyzing the volatile organic compounds of the Asian hornet Vespa velutina and its nest, 1-nonadecene (B90666) (a related isomer) was detected. mdpi.com Furthermore, (Z)-5-nonadecene has been reported in the fruit of Ammodaucus leucotrichus. nih.govspringermedizin.de The identification of (Z)-5-nonadecene in such diverse species highlights the importance of continued exploration of natural sources for novel compounds.

The field of natural product chemistry is constantly evolving, driven by the need for new therapeutic agents and a deeper understanding of biological processes. rroij.compharmaceutical-journal.com Natural products provide a rich source of structurally diverse molecules that can serve as starting points for drug discovery. rroij.com The advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in the identification of compounds like (Z)-5-nonadecene from complex natural mixtures. ekb.egsolubilityofthings.com

Future advancements in this area will likely involve the use of more sensitive and high-throughput screening methods to identify and isolate novel compounds from a wider range of organisms. scielo.br The integration of computational tools can further aid in the prediction of potential biological activities of newly discovered natural products, guiding research efforts. scielo.org.mx

Opportunities in Chemical Ecology for Understanding Species Interactions

Chemical ecology explores the role of chemical signals in the interactions between organisms. researchgate.net (Z)-5-Nonadecene and related alkenes have been implicated in various inter- and intraspecific communication systems, presenting significant opportunities for further research.

Future research in this area could focus on:

Investigating the specific behavioral responses elicited by (Z)-5-nonadecene in the organisms in which it has been identified.

Exploring the biosynthetic pathways leading to the production of (Z)-5-nonadecene and other long-chain alkenes in different species.

Examining the role of environmental factors, such as climate change, on the production and efficacy of these chemical signals. chemecol.org

Understanding the chemical ecology of species interactions is crucial for developing effective conservation and pest management strategies. frontiersin.org

Potential in Developing Environmentally Benign Pest Management Strategies

The use of semiochemicals, including pheromones and other behavior-modifying compounds, is a cornerstone of integrated pest management (IPM) programs. mdpi.com These compounds offer a more environmentally friendly alternative to broad-spectrum synthetic pesticides due to their species-specificity and low toxicity. mdpi.commdpi.comresearchgate.net

While (Z)-5-nonadecene itself has not been commercialized for pest control, related long-chain alkenes have shown promise. For instance, the identification of (Z)-9-nonadecene as part of the omnivorous looper's sex pheromone has led to the development of synthetic lures for monitoring this pest in avocado groves. 209.143.153 The synthesis of various very-long-chain alkenes, including isomers of nonadecene, is an active area of research to support the identification and development of new pest management tools. slu.se

Future opportunities in this area include:

Screening (Z)-5-nonadecene and other related compounds for their potential as attractants, repellents, or mating disruptors for various insect pests.

Developing cost-effective and efficient methods for the large-scale synthesis of these compounds.

Integrating the use of these semiochemicals with other IPM tactics, such as biological control and habitat manipulation, for sustainable pest management. nv.gov

The development of botanical and other non-chemical pest control methods is a growing field with significant potential to reduce our reliance on conventional pesticides. mdpi.comresearchgate.net

Methodological Innovations for Trace Analysis and Environmental Monitoring

The detection and quantification of trace amounts of organic compounds in complex environmental samples is a significant analytical challenge. mdpi.com Methodological innovations are crucial for monitoring the presence and fate of compounds like (Z)-5-Nonadecene in the environment.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) are essential for the identification and quantification of trace-level contaminants. solubilityofthings.commdpi.com Non-target screening (NTS) approaches are increasingly being used to provide a more comprehensive overview of the chemicals present in environmental samples, beyond just a list of known target compounds. norman-network.netnih.gov These methods can help in the discovery of new and emerging pollutants.

Future directions in this field may involve:

The development of more sensitive and selective analytical methods for the detection of long-chain alkenes in various environmental matrices, such as water, soil, and air.

The use of techniques like inductively coupled plasma mass spectrometry (ICP-MS) coupled with chromatography to enhance the identification and quantification of unknown compounds. nih.gov

The creation of comprehensive databases of mass spectra and retention times for a wide range of natural and synthetic compounds to aid in their identification in environmental samples.

These advancements will improve our ability to assess the environmental impact of various chemicals and inform regulatory decisions.

Application of Computational Chemistry and Molecular Dynamics for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the structure, properties, and interactions of molecules at the atomic level. magtech.com.cnresearchgate.net These methods can provide valuable mechanistic insights into the biological activity of compounds like (Z)-5-Nonadecene.

For example, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model chemical reactions in biological systems, such as the binding of a ligand to a receptor protein. mpg.de This can help in understanding how pheromones and other semiochemicals interact with their target receptors in insects. MD simulations can be used to study the conformational dynamics of molecules and their interactions with other molecules and their environment. researchgate.net

Potential applications of computational chemistry in the study of (Z)-5-Nonadecene include:

Predicting the three-dimensional structure of the compound and its various conformers.

Simulating the interaction of (Z)-5-Nonadecene with insect olfactory receptors to understand the basis of its potential pheromonal activity.

Modeling the transport of (Z)-5-Nonadecene through different environmental compartments to predict its fate and distribution.

These computational approaches can complement experimental studies and guide the design of new experiments. magtech.com.cn

Integration of Multi-Omics Data (Genomics, Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of the biological role of (Z)-5-Nonadecene requires the integration of data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontlinegenomics.com This multi-omics approach can provide a comprehensive picture of how this compound is produced, regulated, and how it influences biological systems. nih.gov

Genomics can identify the genes involved in the biosynthesis of (Z)-5-Nonadecene and other related compounds.

Transcriptomics can reveal how the expression of these genes is regulated in response to different stimuli or developmental stages.

Proteomics can identify the enzymes and other proteins that are directly involved in the production and transport of the compound.

Metabolomics can provide a snapshot of the complete set of small molecules, including (Z)-5-Nonadecene, present in a biological sample under specific conditions. frontlinegenomics.com

By integrating these different layers of biological information, researchers can build comprehensive models of the metabolic pathways and regulatory networks that govern the production and function of (Z)-5-Nonadecene. mdpi.comcmbio.io This approach has been successfully applied in various fields, including medical research and chemical ecology. researchgate.netmdpi.com

Future research should aim to apply a multi-omics approach to the study of organisms that produce (Z)-5-Nonadecene to gain a deeper understanding of its biological significance and ecological role.

Conclusion

Synthesis of Current Academic Understanding of (Z)-5-Nonadecene

(Z)-5-Nonadecene is a long-chain unsaturated hydrocarbon with the molecular formula C₁₉H₃₈. nih.govnih.gov As a member of the alkene chemical class, it is characterized by a carbon-carbon double bond, with the '(Z)-' designation indicating a specific stereoisomeric configuration of the substituents around this bond. numberanalytics.comopenagrar.de Current scientific literature has established the natural occurrence of this compound in a variety of organisms across different biological kingdoms.

In the plant kingdom, (Z)-5-Nonadecene has been identified as a phytochemical component in the fruit of Ammodaucus leucotrichus nih.govspringermedizin.de and has also been reported in reviews of the Calotropis genus. ijprajournal.comijtsrd.com Its presence extends to the marine environment, where it has been detected as a metabolite in the red alga Pterosiphonia complanata. ekb.eg The compound has also been found in industrial-related environmental samples, such as wastewater, indicating its potential use or formation in commercial or manufacturing processes. greenpeace.to

Functionally, the academic consensus points towards (Z)-5-Nonadecene's role as a semiochemical, a class of signaling chemicals used in communication between organisms. pnas.org Alkenes with long hydrocarbon chains are widely recognized for their roles as pheromones, particularly in insects, mediating behaviors such as mate attraction. numberanalytics.comroyalsocietypublishing.org While direct pheromonal activity for (Z)-5-Nonadecene in a specific species is not yet exhaustively detailed, its structural similarity to known insect pheromones, such as (Z)-9-nonadecene, strongly supports its classification within this functional group. iastate.educhemsrc.com The chemical synthesis of (Z)-5-Nonadecene and other very-long-chain alkenes is considered achievable through established organic chemistry protocols like the Wittig reaction, which allows for the production of high-purity isomers necessary for definitive research and bioassays. slu.se

Identification of Promising Unexplored Research Avenues and Future Outlook

Despite the foundational knowledge of its existence and likely function, several promising research avenues for (Z)-5-Nonadecene remain largely unexplored. A primary area for future investigation is the definitive elucidation of its specific biological roles. While it is categorized as a semiochemical, research is needed to identify the specific insect species that utilize (Z)-5-Nonadecene as a pheromone and to characterize the precise behavioral responses it elicits. Field and laboratory bioassays using the synthetically produced compound are essential to confirm its function and potency as an attractant, repellent, or aggregation signal. openagrar.dediva-portal.org

Furthermore, the biosynthetic pathways responsible for producing (Z)-5-Nonadecene in various organisms are not well understood. pnas.org Future research should aim to identify the specific enzymes and genetic mechanisms that plants, algae, and insects use to synthesize this compound. iastate.edu Understanding its biosynthesis could reveal novel enzymatic processes and provide a basis for biotechnological production.

The ecological significance of (Z)-5-Nonadecene outside of insect communication presents a major research gap. Its confirmed presence in plants like Ammodaucus leucotrichus and algae such as Pterosiphonia complanata suggests potential functions in allelopathy, defense against herbivores, or as an antimicrobial agent. springermedizin.deekb.eg Investigating these potential bioactive properties could lead to the discovery of new applications in agriculture or medicine.

Finally, the potential for practical applications remains a key area for development. If confirmed as a potent insect pheromone, synthetic (Z)-5-Nonadecene could be integrated into pest management programs for monitoring or controlling specific insect populations. openagrar.dediva-portal.org Similarly, if it is found to possess valuable antimicrobial or other bioactive properties, its potential as a natural product for pharmaceutical or agricultural use warrants thorough investigation. The exploration of these avenues will deepen the understanding of this specific alkene and its place within chemical ecology.

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